molecular formula C26H21ClN4O2 B2927510 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide CAS No. 1189427-02-8

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide

Cat. No.: B2927510
CAS No.: 1189427-02-8
M. Wt: 456.93
InChI Key: BNGUYTISZSYFTN-UHFFFAOYSA-N
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Description

2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a benzyl group at position 3, a methyl group at position 8, and an acetamide moiety linked to a 3-chlorophenyl group. Its molecular formula is C26H21ClN4O2, with a molecular weight of 456.9 g/mol (analogous to a closely related compound in ). The 3-chlorophenyl substitution distinguishes it from analogs with para-substituted chlorophenyl groups, which may influence binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c1-17-10-11-22-21(12-17)24-25(26(33)30(16-28-24)14-18-6-3-2-4-7-18)31(22)15-23(32)29-20-9-5-8-19(27)13-20/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGUYTISZSYFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimido[5,4-b]indole core, followed by functionalization to introduce the benzyl and methyl groups. The final step involves the acylation of the indole nitrogen with 3-chlorophenylacetyl chloride under basic conditions.

    Formation of the Pyrimido[5,4-b]indole Core: This step often involves the cyclization of a suitable precursor, such as a substituted aniline, with a formylated pyrimidine derivative under acidic conditions.

    Acylation: The final acylation step is carried out using 3-chlorophenylacetyl chloride in the presence of a base like triethylamine or pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole nitrogen or the benzyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxide derivatives or benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may lend themselves to applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may bind to these targets, altering their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound ID Substituents (Pyrimidoindole Core) Acetamide Substituent Molecular Weight (g/mol) Biological Activity (Reported) Source
Target Compound 3-Benzyl, 8-methyl N-(3-chlorophenyl) ~456.9 Not explicitly reported -
Analog 1 () 3-Benzyl, 8-fluoro N-(3-chloro-4-methylphenyl) ~471.3* Not reported
Analog 2 () 3-Benzyl, 8-methyl N-(4-chlorophenyl) 456.9 Not reported
Analog 3 () 3-(2-Chlorobenzyl), 8-H N-(2,5-dimethylphenyl) 470.9 Not reported
Analog 4 () 3-(4-Chlorophenyl), 8-H N-(3-methoxyphenyl) ~492.0* Not reported
Analog 5 () 3-Phenyl, 2-thioacetamide Varied N-alkyl/aryl groups 400–500 TLR4 selectivity (IC50: <10 µM)

*Estimated based on molecular formulas.

Key Observations:

Substituent Position Effects: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in Analog 2 ().

Biological Activity :

  • Analog 5 () demonstrates TLR4 selectivity with sub-micromolar IC50 values, attributed to the pyrimidoindole-thioacetamide scaffold. While the target compound lacks a thioether group, its acetamide linkage may retain partial TLR4 affinity, though this requires experimental validation .

Molecular Weight and Solubility: The target compound’s molecular weight (~456.9 g/mol) aligns with drug-like properties.

Synthetic Strategies :

  • Analogs in were synthesized using HATU-mediated coupling and purified via reverse-phase chromatography (C18 columns), suggesting similar methodologies could apply to the target compound .

Mechanistic and Pharmacological Insights

While direct data on the target compound’s activity is absent, insights can be extrapolated from related structures:

  • TLR4 Modulation : Pyrimidoindole derivatives in act as TLR4 antagonists , inhibiting pro-inflammatory cytokine release. The acetamide group in the target compound may mimic interactions observed in thioacetamide analogs, albeit with reduced sulfur-mediated binding .
  • Antioxidant Potential: Coumarin-acetamide hybrids () exhibit antioxidant activity, but the pyrimidoindole core’s electron-rich nature may confer distinct redox properties .

Biological Activity

2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindoles. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidoindole core with additional functional groups that enhance its biological activity. The molecular formula is C27H23ClN4OC_{27}H_{23}ClN_4O, and it exhibits a molecular weight of approximately 454.5 g/mol. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biological pathways. The binding affinity of the compound to these targets can inhibit their activity, leading to therapeutic effects such as anti-cancer and anti-inflammatory responses.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties against various cancer cell lines. A study reported its cytotoxic effects on MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer) cell lines, demonstrating growth inhibition concentrations (GI50) as low as 3.79 µM .

Cell Line GI50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. It may also inhibit key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have investigated the efficacy of this compound in preclinical models:

  • Study on MCF7 Cells : The compound was tested for its ability to induce apoptosis in MCF7 cells, leading to a significant increase in apoptotic markers compared to control groups .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, suggesting its potential for further development as an anticancer agent.

Additional Biological Activities

Beyond anticancer properties, 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide has been explored for other therapeutic potentials:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : There is emerging evidence indicating potential antimicrobial properties against various pathogens, although more research is needed to elucidate these effects fully.

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